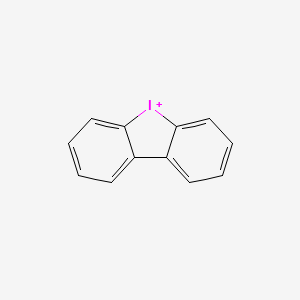

Diphenyleneiodonium

Übersicht

Beschreibung

Diphenyleneiodonium ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Nicotinamid-Adenin-Dinukleotid-Phosphat-Oxidase (NOX) und anderer Flavoenzyme bekannt ist. Sie hat die Summenformel C₁₂H₈I und wird aufgrund ihrer Fähigkeit, die Produktion von reaktiven Sauerstoffspezies (ROS) zu modulieren, häufig in der wissenschaftlichen Forschung eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Diphenyleneiodonium kann durch einen zweistufigen Prozess synthetisiert werden, der die Umwandlung von 2-Aminobiphenyl zu 2-Iodobiphenyl beinhaltet, gefolgt von der Umwandlung von 2-Iodobiphenyl zu Bis(this compound)sulfat . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Natriumiodid und anderen Reagenzien unter kontrollierten Temperaturen und Drücken.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen ähnlichen Wegen wie die Laborpräparation, wobei Anpassungen an die Skalierung vorgenommen werden, um größere Produktionsmengen zu ermöglichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diphenyleneiodonium unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es kann in Gegenwart von Reduktionsmitteln reduziert werden, obwohl spezifische Reduktionswege weniger gut dokumentiert sind.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere bei Halogenaustausch.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie NADH und andere Substrate werden unter Bedingungen verwendet, die den Elektronentransfer ermöglichen.

Substitution: Halogenaustauschreaktionen können Reagenzien wie Natriumiodid beinhalten.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise führen Oxidationsreaktionen typischerweise zur Bildung von oxidierten NADH-Produkten .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms

- Inhibition of Nitric Oxide Synthase : DPI has been shown to inhibit inducible nitric oxide synthase (iNOS) in inflammatory conditions, reducing nitric oxide production in response to pro-inflammatory cytokines such as interleukin-1beta .

- Modulation of ROS Production : DPI influences mitochondrial function by altering ROS levels, which can lead to apoptosis or cellular stress .

Inflammation and Oxidative Stress Studies

DPI is frequently used to study the role of oxidative stress in inflammation. For instance, it has been demonstrated that DPI can inhibit IL-1-induced iNOS expression in bovine articular chondrocytes, thereby reducing NO production and associated inflammatory responses .

Cancer Research

DPI's ability to induce oxidative stress has been exploited in cancer research. A study indicated that DPI treatment led to increased ROS production in various cancer cell lines, contributing to cell death and reduced proliferation rates . The compound’s role in enhancing the efficacy of certain chemotherapeutic agents is also being explored.

Neurobiology

Research has shown that DPI can modulate neuronal cell responses under oxidative stress conditions. In models of neurodegenerative diseases, DPI treatment has been linked to altered ROS levels and subsequent effects on neuronal survival and apoptosis pathways .

Mitochondrial Function Studies

DPI is utilized to investigate mitochondrial bioenergetics. Studies have shown that it can induce a drop in mitochondrial membrane potential and increase ROS production in human mesenchymal stem cells, providing insights into mitochondrial dysfunction mechanisms .

Pathology Research

DPI has been employed in studies examining the pathology of diseases such as herpes simplex keratitis (HSK). It was found that DPI treatment resulted in altered neutrophil responses and reduced corneal pathology through modulation of ROS levels .

Table 1: Summary of Key Findings on this compound Applications

Table 2: Concentration Effects of this compound

| Concentration (µM) | Effect on NO Production | Effect on ROS Production |

|---|---|---|

| 0.03 | Significant inhibition | Low |

| 10 | Moderate inhibition | Increased |

| 100 | Minimal inhibition | High |

Case Study 1: Inhibition of Nitric Oxide Synthesis

In a study investigating the effects of this compound on bovine articular chondrocytes, it was found that DPI significantly inhibited IL-1-induced iNOS mRNA and protein synthesis. The IC50 for NO production was determined to be approximately 0.03 µM, demonstrating the compound's potency as a therapeutic agent against inflammation .

Case Study 2: Impact on Cancer Cell Lines

A recent investigation into the effects of this compound on various cancer cell lines revealed that treatment with DPI resulted in increased levels of oxidative stress markers and decreased cell viability. This suggests potential applications for DPI as an adjunct therapy in cancer treatment protocols by enhancing the efficacy of existing chemotherapeutic agents .

Wirkmechanismus

Diphenyleneiodonium exerts its effects primarily by inhibiting flavoenzymes, including nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the production of ROS, which are critical in various cellular processes . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorodiphenyleneiodonium: A derivative with similar inhibitory properties but higher activity in certain reactions.

Uniqueness: this compound is unique due to its strong inhibitory effects on a broad range of flavoenzymes and its ability to modulate both intracellular and extracellular ROS production . Its versatility in research applications, particularly in studying oxidative stress and cellular signaling, sets it apart from other similar compounds.

Biologische Aktivität

Diphenyleneiodonium (DPI) is a compound recognized for its diverse biological activities, particularly as an inhibitor of NADPH oxidase and a potential therapeutic agent in various medical contexts. This article explores the biological activity of DPI, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : [1,1'-Biphenyl]-2,2'-diyliodonium chloride

- Molecular Formula : C12H10ClI

- Purity : ≥99%

DPI exerts its biological effects primarily through the following mechanisms:

- NADPH Oxidase Inhibition : DPI is a potent inhibitor of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species (ROS) in various cell types. By inhibiting this enzyme, DPI can modulate oxidative stress levels within cells .

- GPR3 Agonism : DPI acts as an agonist for GPR3 with an EC50 of 1 μM, activating adenylate cyclase and inducing calcium mobilization and β-arrestin receptor internalization .

- Enzyme Inhibition : Beyond NADPH oxidase, DPI inhibits other enzymes including nitric oxide synthase (NOS) and NADPH cytochrome P450 oxidoreductase, which contributes to its broad-spectrum biological activity .

Antimicrobial Properties

DPI has been identified as a broad-spectrum antibiotic with significant activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) against M. bovis BCG is reported to be 0.03 mg/L, while for S. aureus, it is 1 mg/L . The compound demonstrates synergy with other antibiotics like Rifampicin, enhancing its efficacy against persistent bacterial forms .

Anti-inflammatory Effects

Research has shown that DPI can inhibit platelet aggregation and reduce inflammation by modulating ROS levels in immune cells . This property makes it a candidate for therapeutic applications in inflammatory diseases.

Study on Human Amniotic Membrane Mesenchymal Stromal Cells (hAMSCs)

A study investigated the effects of DPI on ROS metabolism and mitochondrial function in hAMSCs. The results indicated that DPI treatment did not significantly alter mitochondrial membrane potential or cellular ROS levels within 30 minutes . This suggests a complex interaction between DPI and cellular oxidative stress pathways.

Impact on Embryonic Stem Cells

In embryonic stem cell models, DPI was shown to impair cell proliferation and exhibit unexpected prooxidant activity. It enhanced PI3K/Akt signaling pathways while simultaneously affecting pluripotency regulators like Nanog, indicating its multifaceted role in stem cell biology .

Summary of Research Findings

Eigenschaften

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924595 | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-54-2 | |

| Record name | Diphenyleneiodonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLENEIODONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.